molecular formula C15H29O4Si- B14220177 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate CAS No. 625390-10-5

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate

Cat. No.: B14220177
CAS No.: 625390-10-5
M. Wt: 301.47 g/mol
InChI Key: VFUQDDHPDOGOEE-UHFFFAOYSA-M
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Description

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate is a synthetic organic compound that features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The carbonate group can be introduced using phosgene or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, OsO₄

    Reducing agents: LiAlH₄, NaBH₄

    Nucleophiles: NaOCH₃, NH₃

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate is unique due to its specific structure, which combines the protective silyl group with a carbonate functionality. This dual functionality allows for versatile applications in synthetic chemistry and material science .

Properties

CAS No.

625390-10-5

Molecular Formula

C15H29O4Si-

Molecular Weight

301.47 g/mol

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,4-dimethylpent-2-enyl] carbonate

InChI

InChI=1S/C15H30O4Si/c1-14(2,3)9-12(10-18-13(16)17)11-19-20(7,8)15(4,5)6/h9H,10-11H2,1-8H3,(H,16,17)/p-1

InChI Key

VFUQDDHPDOGOEE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C=C(COC(=O)[O-])CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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